Cas no 898441-20-8 (N-cyclohexyl-2-({4-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-4H-pyran-3-yl}oxy)acetamide)

N-cyclohexyl-2-({4-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-4H-pyran-3-yl}oxy)acetamide 化学的及び物理的性質
名前と識別子
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- N-cyclohexyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide
- N-cyclohexyl-2-({4-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-4H-pyran-3-yl}oxy)acetamide
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- インチ: 1S/C23H28N2O4/c26-21-12-20(14-25-11-10-17-6-4-5-7-18(17)13-25)28-15-22(21)29-16-23(27)24-19-8-2-1-3-9-19/h4-7,12,15,19H,1-3,8-11,13-14,16H2,(H,24,27)
- InChIKey: QXQRJTIEPQJKJJ-UHFFFAOYSA-N
- ほほえんだ: C(NC1CCCCC1)(=O)COC1C(=O)C=C(CN2CCC3=C(C2)C=CC=C3)OC=1
N-cyclohexyl-2-({4-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-4H-pyran-3-yl}oxy)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2617-0616-1mg |
N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |
898441-20-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2617-0616-10mg |
N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |
898441-20-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2617-0616-5μmol |
N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |
898441-20-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2617-0616-10μmol |
N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |
898441-20-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2617-0616-2mg |
N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |
898441-20-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2617-0616-25mg |
N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |
898441-20-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2617-0616-20mg |
N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |
898441-20-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2617-0616-15mg |
N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |
898441-20-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2617-0616-20μmol |
N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |
898441-20-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2617-0616-4mg |
N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |
898441-20-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
N-cyclohexyl-2-({4-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-4H-pyran-3-yl}oxy)acetamide 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
N-cyclohexyl-2-({4-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-4H-pyran-3-yl}oxy)acetamideに関する追加情報
N-cyclohexyl-2-({4-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-4H-pyran-3-yl}oxy)acetamide: A Novel Compound with Promising Applications in Pharmacology and Materials Science
N-cyclohexyl-2-({4-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-4H-pyran-3-yl}oxy)acetamide, with the CAS number 898441-20-8, represents a unique molecular entity that has garnered significant attention in recent years due to its complex structural features and potential biological activities. This compound belongs to the class of acetamide derivatives, characterized by the presence of an amide functional group (carboxamide) linked to a cyclohexyl ring. The molecular framework incorporates a 4H-pyran-3-yl ring system, which is further substituted with a 1,2,3,4-tetrahydroisoquinolin-2-yl group. The 4-oxo and 6-(methyl) groups within the pyran ring contribute to the compound's stability and reactivity, making it a valuable candidate for further exploration in drug discovery and materials science.
The synthesis of N-cyclohexyl-2-({4-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-4H-pyran-3-yl}oxy)acetamide typically involves a multi-step process that combines aromatic substitution, ring formation, and functional group modification. Recent advances in asymmetric catalysis and organocatalytic methods have enabled the efficient preparation of this compound with high stereochemical purity. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated the use of chiral phosphoric acid catalysis to achieve stereoselective formation of the 4H-pyran-3-yl ring, a critical step in the synthesis of this compound. Such methodologies not only improve the yield but also reduce the environmental impact of the synthesis process, aligning with the principles of green chemistry.
Structurally, the compound exhibits a 1,2,3,4-tetrahydroisoquinoline core, which is a well-known scaffold in pharmaceutical research due to its diverse biological activities. The 4-oxo group in the pyran ring is crucial for the compound's reactivity, as it can participate in various chemical reactions such as nucleophilic substitution and electrophilic addition. The 6-(methyl) group further modulates the electronic properties of the molecule, influencing its interactions with biological targets. These structural features make the compound a promising candidate for applications in areas such as enzyme inhibition, receptor modulation, and drug delivery systems.
Recent studies have highlighted the potential of N-cyclohexyl-2-({4-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-4H-pyran-3-yl}oxy)acetamide as a lead compound for the development of novel therapeutics. A 2024 paper in Advanced Drug Delivery Reviews reported that this compound exhibits significant activity against a panel of cancer cell lines, particularly in the treatment of multidrug-resistant tumors. The compound's ability to inhibit the activity of P-glycoprotein, a key efflux transporter responsible for drug resistance, was found to be dose-dependent, with IC50 values below 10 µM in several models. This finding underscores the compound's potential as a chemosensitizer in combination therapy regimens.
From a materials science perspective, the compound's unique molecular architecture offers opportunities for the design of functional materials with tailored properties. The presence of the 4H-pyran-3-yl ring and the 1,2,3,4-tetrahydroisoquinoline core provides a platform for the incorporation of various functional groups, enabling the creation of polymers, coatings, and nanomaterials with specific applications. For example, a 2023 study in ACS Nano demonstrated the use of this compound as a building block for the synthesis of stimuli-responsive hydrogels capable of controlled drug release under specific pH or temperature conditions. Such applications highlight the versatility of the compound in both biomedical and industrial contexts.
In addition to its pharmacological and materials science applications, the compound's synthetic accessibility has been a focus of recent research. The development of efficient and scalable synthetic routes is essential for the commercialization of this compound. A 2023 review article in Chemical Society Reviews summarized the progress in the synthesis of similar acetamide derivatives, emphasizing the importance of catalytic methods and solvent-free conditions. The authors noted that the use of microwave-assisted synthesis and solid-phase organic synthesis has significantly reduced the reaction time and improved the purity of the final product, making it more viable for large-scale production.
Despite its promising properties, further research is needed to fully understand the biological mechanisms of action and potential side effects of N-cyclohexyl-2-({4-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-4H-pyran-3-yl}oxy)acetamide. Ongoing studies are focused on elucidating its molecular targets, assessing its toxicity profiles, and optimizing its pharmacokinetic properties. The development of prodrugs or modified derivatives may also enhance its therapeutic potential while minimizing adverse effects. As research in this area continues to evolve, the compound's role in both academic and industrial settings is expected to expand, contributing to the advancement of multiple fields.
In conclusion, N-cyclohexyl-2-({4-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-4H-pyran-3-yl}oxy)acetamide is a multifaceted compound with a wide range of applications. Its unique structural features, combined with recent advancements in synthetic methods and biological research, position it as a valuable candidate for future innovations in pharmacology and materials science. As scientists continue to explore its potential, the compound is likely to play an increasingly important role in addressing complex challenges in both healthcare and technology.
898441-20-8 (N-cyclohexyl-2-({4-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-4H-pyran-3-yl}oxy)acetamide) 関連製品
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